molecular formula C7H12N2O2 B575076 N-(1-formylpyrrolidin-3-yl)acetamide CAS No. 185942-08-9

N-(1-formylpyrrolidin-3-yl)acetamide

Cat. No.: B575076
CAS No.: 185942-08-9
M. Wt: 156.185
InChI Key: AYMVXBYHVNJQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Formylpyrrolidin-3-yl)acetamide is a pyrrolidine derivative featuring a formyl group at the 1-position of the pyrrolidine ring and an acetamide moiety at the 3-position. This structure combines the conformational rigidity of the pyrrolidine scaffold with the reactivity of both formyl and acetamide functional groups.

Properties

CAS No.

185942-08-9

Molecular Formula

C7H12N2O2

Molecular Weight

156.185

IUPAC Name

N-(1-formylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C7H12N2O2/c1-6(11)8-7-2-3-9(4-7)5-10/h5,7H,2-4H2,1H3,(H,8,11)

InChI Key

AYMVXBYHVNJQQG-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCN(C1)C=O

Synonyms

Acetamide, N-(1-formyl-3-pyrrolidinyl)- (9CI)

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-(1-formylpyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

N-(1-formylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-formylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their functions. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Pyrrole and Pyrrolidine Derivatives

  • N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide : Isolated from Fusarium incarnatum, this compound shares the formylpyrrole motif but includes a hydroxymethyl group and a butyl chain. Such substitutions may enhance solubility or alter bioactivity compared to N-(1-formylpyrrolidin-3-yl)acetamide .
  • Safety data indicate moderate acute toxicity (oral LD₅₀: Category 4) and irritancy (skin/eye), suggesting that substituents on the pyrrolidine ring significantly influence safety profiles .
Table 1: Key Properties of Pyrrolidine Derivatives
Compound Molecular Weight Key Substituents Biological Activity Toxicity (GHS)
This compound Not provided 1-formyl, 3-acetamide Undocumented Not reported
N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide Not provided Formyl, hydroxymethyl Antitumor, antioxidant* Not reported
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide 218.30 g/mol 1-benzyl, 3-acetamide Laboratory synthesis H302, H315, H319, H335

*Inferred from related phenolic compounds in .

Pyridine and Pyridazinone-Based Acetamides

  • 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): This SARS-CoV-2 main protease inhibitor features a pyridine ring and cyanophenyl group. The pyridine interacts with HIS163 via π-stacking, while the acetamide linker forms hydrogen bonds with ASN142 and GLN187. The formyl group in this compound may offer distinct electronic effects compared to cyanophenyl, altering binding affinities .
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: A selective FPR2 agonist, this compound demonstrates how methoxybenzyl and pyridazinone groups confer receptor specificity. The absence of a heteroaromatic system in this compound may limit similar receptor interactions .

Substituted Aryl Acetamides

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide: Meta-substitution with electron-withdrawing groups (e.g., Cl) influences crystal packing, as seen in monoclinic crystal systems with Z = 2. The formyl group in this compound may promote different solid-state geometries due to its planar nature and hydrogen-bonding capacity .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide : The trifluoromethyl and trimethoxyphenyl groups enhance metabolic stability and electron density. Comparatively, the formylpyrrolidine scaffold may offer fewer steric hindrances for target engagement .

Pyrrolo-Triazin Derivatives

  • 2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide (20a): This GPR139 agonist includes a methoxyphenyl group and a fused triazinone ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.